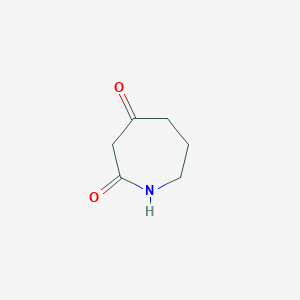
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine, also known as TFMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMA is a fluorinated amine that has a unique structure, making it a valuable tool for studying biological systems and developing new drugs.
Mécanisme D'action
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine acts as a ligand for GPCRs, specifically the adrenergic receptors. It binds to the receptor and activates downstream signaling pathways, leading to various physiological effects. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has been shown to increase intracellular calcium levels and activate protein kinase C, leading to increased cell proliferation and survival.
Biochemical and Physiological Effects:
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to increase cell proliferation and survival, induce apoptosis, and modulate neurotransmitter release. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine in lab experiments is its unique structure, which allows for the development of specific ligands for GPCRs. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine can also be used to study the function of adrenergic receptors, which are important targets for drug development. However, one limitation of using (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine is its potential toxicity, which can affect experimental results and limit its use in certain assays.
Orientations Futures
There are several future directions for research involving (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine. One area of interest is the development of new drugs targeting adrenergic receptors using (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine as a pharmacological tool. Another area of interest is the use of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine in studying the role of neurotransmitters in the brain and developing new drugs for treating neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine and its potential toxicity in vivo.
Méthodes De Synthèse
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine can be synthesized using a multistep process starting with the reaction of 2-methyl-2-butene with hydrofluoric acid to produce 2,2,3,3-tetrafluorobutane. This is then reacted with lithium diisopropylamide to produce the desired product, (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine.
Applications De Recherche Scientifique
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has been used in various scientific research applications, including drug discovery, chemical biology, and neuroscience. It has been found to have potential as a pharmacological tool for studying the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine can also be used to study the role of neurotransmitters in the brain and to develop new drugs for treating neurological disorders.
Propriétés
IUPAC Name |
(2S)-3,3,4,4-tetrafluoro-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F4N/c1-3(2-10)5(8,9)4(6)7/h3-4H,2,10H2,1H3/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUCUDYDRQTERV-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2853615.png)

![3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde](/img/structure/B2853623.png)




![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2853629.png)


